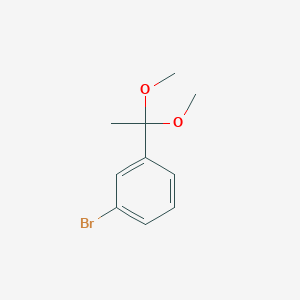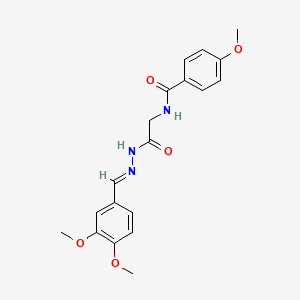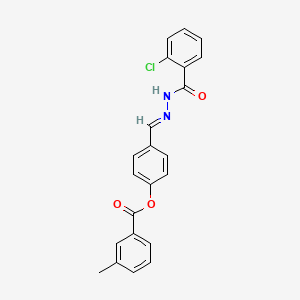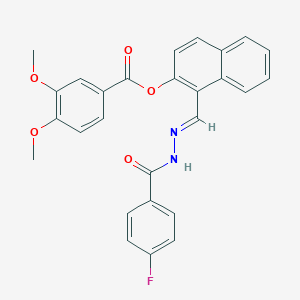
1-Bromo-3-(1,1-dimethoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1,1-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13BrO2. It is a brominated derivative of benzene, featuring a bromine atom and a 1,1-dimethoxyethyl group attached to the benzene ring. This compound is used in various chemical synthesis processes and research applications due to its unique reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-(1,1-dimethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(1,1-dimethoxyethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(1,1-dimethoxyethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with sodium methoxide to form 3-(1,1-dimethoxyethyl)anisole.
Oxidation Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation Reactions: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed:
Substitution Reactions: 3-(1,1-dimethoxyethyl)anisole and other substituted derivatives.
Oxidation Reactions: Benzoic acid derivatives.
Reduction Reactions: Hydrogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1,1-dimethoxyethyl)benzene is used in various scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions. It can be used as a probe to investigate the mechanisms of certain biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents. Its unique reactivity makes it a valuable intermediate in medicinal chemistry.
Industry: The compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1,1-dimethoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups onto the benzene ring. The 1,1-dimethoxyethyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(1,1-dimethoxyethyl)benzene can be compared with other similar compounds, such as:
1-Bromo-3-methoxybenzene: This compound features a methoxy group instead of a 1,1-dimethoxyethyl group. It has different reactivity and applications in chemical synthesis.
1-Bromo-3-(2-bromo-1,1-dimethoxyethyl)benzene: This compound has an additional bromine atom, leading to different chemical properties and reactivity.
1-Bromo-3-nitrobenzene: This compound features a nitro group, which significantly alters its reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
159684-74-9 |
|---|---|
Molekularformel |
C10H13BrO2 |
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
1-bromo-3-(1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H13BrO2/c1-10(12-2,13-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |
InChI-Schlüssel |
SWMARCBUWYKQGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)Br)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-((5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026803.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12026805.png)


![N-(2-ethoxyphenyl)-2-[3-oxo-1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12026829.png)

![5-(4-Chlorophenyl)-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026845.png)
![(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12026851.png)

![7-(2-Fluorophenyl)-6-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B12026854.png)


![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026879.png)
